molecular formula C11H17N2O3+ B11601857 2-hydroxy-N,N,N-trimethyl-2-(3-nitrophenyl)ethanaminium

2-hydroxy-N,N,N-trimethyl-2-(3-nitrophenyl)ethanaminium

Cat. No.: B11601857
M. Wt: 225.26 g/mol
InChI Key: DWXTUOMQINKDRD-UHFFFAOYSA-N
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Description

[2-HYDROXY-2-(3-NITROPHENYL)ETHYL]TRIMETHYLAZANIUM is a chemical compound with the molecular formula C11H17N2O3 It is known for its unique structure, which includes a hydroxy group, a nitrophenyl group, and a trimethylazanium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-HYDROXY-2-(3-NITROPHENYL)ETHYL]TRIMETHYLAZANIUM typically involves the reaction of 3-nitrobenzaldehyde with trimethylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 50°C

    Catalyst: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-HYDROXY-2-(3-NITROPHENYL)ETHYL]TRIMETHYLAZANIUM undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium catalyst

    Substitution: Thionyl chloride in anhydrous conditions

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative

    Reduction: Formation of an amino derivative

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, [2-HYDROXY-2-(3-NITROPHENYL)ETHYL]TRIMETHYLAZANIUM is used as a precursor for the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further chemical modifications.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its nitrophenyl group can act as a probe for studying enzyme activities and protein-ligand interactions.

Medicine

In medicine, [2-HYDROXY-2-(3-NITROPHENYL)ETHYL]TRIMETHYLAZANIUM is investigated for its potential therapeutic properties. Its derivatives may have applications in drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of [2-HYDROXY-2-(3-NITROPHENYL)ETHYL]TRIMETHYLAZANIUM involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, influencing the activity of enzymes involved in oxidative stress and cellular signaling pathways. The trimethylazanium group can interact with negatively charged sites on proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • [2-HYDROXY-2-(4-NITROPHENYL)ETHYL]TRIMETHYLAZANIUM
  • [2-HYDROXY-2-(2-NITROPHENYL)ETHYL]TRIMETHYLAZANIUM
  • [2-HYDROXY-2-(3-NITROPHENYL)ETHYL]DIMETHYLAZANIUM

Uniqueness

[2-HYDROXY-2-(3-NITROPHENYL)ETHYL]TRIMETHYLAZANIUM is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological molecules. The trimethylazanium group also provides distinct electrostatic properties, enhancing its binding affinity to specific targets.

This detailed article provides a comprehensive overview of [2-HYDROXY-2-(3-NITROPHENYL)ETHYL]TRIMETHYLAZANIUM, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H17N2O3+

Molecular Weight

225.26 g/mol

IUPAC Name

[2-hydroxy-2-(3-nitrophenyl)ethyl]-trimethylazanium

InChI

InChI=1S/C11H17N2O3/c1-13(2,3)8-11(14)9-5-4-6-10(7-9)12(15)16/h4-7,11,14H,8H2,1-3H3/q+1

InChI Key

DWXTUOMQINKDRD-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC(C1=CC(=CC=C1)[N+](=O)[O-])O

Origin of Product

United States

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